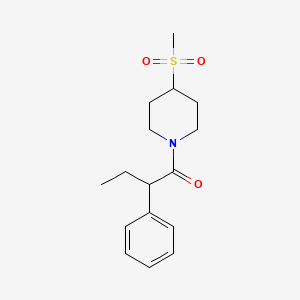

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one

Description

Properties

IUPAC Name |

1-(4-methylsulfonylpiperidin-1-yl)-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-3-15(13-7-5-4-6-8-13)16(18)17-11-9-14(10-12-17)21(2,19)20/h4-8,14-15H,3,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKMKIXESIDUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

Attachment of the Phenylbutanone Moiety: The phenylbutanone moiety is attached through alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

- Molecular Formula : C_{16}H_{23}N_{1}O_{2}S

- Molecular Weight : 299.43 g/mol

The structure features a piperidine ring substituted with a methylsulfonyl group and a phenylbutanone moiety, which contributes to its biological activity.

Dopamine Receptor Modulation

Research indicates that derivatives of piperidine compounds, including 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one, have been studied for their affinity towards dopamine receptors. A notable study demonstrated that similar compounds could effectively bind to the dopamine D2 receptor, potentially influencing conditions such as schizophrenia and other neuropsychiatric disorders .

Table 1: Affinity of Related Compounds to D2 Receptor

| Compound Name | Ki (nM) | Binding Affinity |

|---|---|---|

| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 | High |

| This compound | TBD | TBD |

Inhibitors of Cholinesterases

The compound has also been evaluated for its potential as a cholinesterase inhibitor, which is crucial in treating Alzheimer's disease. Research has shown that related piperidine derivatives exhibit selectivity towards butyrylcholinesterase over acetylcholinesterase, presenting a promising avenue for therapeutic development .

Table 2: Inhibition Potency of Piperidine Derivatives

| Compound Name | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Naphthalen-1-yl -2-(piperidin-1-yl)acetamide | 5.12 ± 0.02 | High |

| This compound | TBD | TBD |

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The key steps often include:

- Formation of the piperidine ring.

- Introduction of the methylsulfonyl group via sulfonation reactions.

- Coupling with phenylbutanone through nucleophilic substitution mechanisms.

Case Study 1: Neuropharmacological Effects

A study focusing on the neuropharmacological effects of similar piperidine compounds highlighted their potential in modulating neurotransmitter systems, which could lead to innovative treatments for mood disorders and addiction . The findings suggest that compounds like this compound may influence serotonin and norepinephrine pathways.

Case Study 2: Structure-Affinity Relationship Analysis

Another investigation employed molecular docking studies to elucidate the binding interactions between piperidine derivatives and various receptor targets. The results indicated that structural modifications significantly impact binding affinity, underscoring the importance of chemical structure in drug design .

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one and related compounds:

Key Research Findings and Comparative Analysis

Substituent Effects on Bioactivity

- Methylsulfonyl vs. Hydroxy Groups : The methylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the hydroxyl group in the 4-hydroxypiperidine analog . This may improve resistance to oxidative metabolism, as sulfonyl groups are less prone to enzymatic degradation than hydroxyl groups.

- Piperidine vs. Piperazine’s additional nitrogen increases basicity, which could alter pharmacokinetics .

Electronic and Steric Considerations

- The multiple methylsulfonyl groups in the bis-phenyl derivative amplify electron-withdrawing effects but introduce steric hindrance, which may reduce membrane permeability compared to the mono-substituted target compound.

Pharmacokinetic Implications

- The 7-membered diazepane ring in may improve solubility but reduce metabolic stability due to increased ring flexibility and susceptibility to cytochrome P450 oxidation .

Biological Activity

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one, also known by its CAS number 1448132-45-3, is a synthetic organic compound that combines a piperidine ring with a methylsulfonyl group and a phenylbutanone moiety. This compound has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: 1-(4-methylsulfonylpiperidin-1-yl)-2-phenylbutan-1-one

- Molecular Formula: C16H23NO3S

- Molecular Weight: 299.43 g/mol

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-methylsulfonylpiperidin-1-yl)-2-phenylbutan-1-one |

| Molecular Formula | C16H23NO3S |

| Molecular Weight | 299.43 g/mol |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Research indicates that it potentially exhibits anti-inflammatory and analgesic properties , making it a candidate for therapeutic applications.

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzyme activities, which may contribute to its therapeutic effects. For instance, investigations into its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 suggest that it could play a role in metabolic regulation, particularly in glucose metabolism and lipid profiles .

Case Study: Enzyme Inhibition

A study focusing on similar piperidine derivatives demonstrated significant inhibition of metabolic enzymes involved in glucose homeostasis. The findings suggest that modifications in the piperidine structure can enhance enzyme binding affinity, which is crucial for developing new therapeutic agents targeting metabolic disorders .

Research on Structural Analogues

Research into structural analogues of this compound has revealed insights into structure-activity relationships (SAR). These studies indicate that variations in the piperidine ring or substituents can dramatically affect biological activity, highlighting the importance of chemical modifications in drug design .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-phenylbutan-1-one, and how are intermediates purified?

- Methodology : Synthesis typically involves coupling 4-(methylsulfonyl)piperidine with 2-phenylbutan-1-one derivatives via nucleophilic substitution or condensation reactions. For example, analogous compounds in were synthesized using piperidine derivatives and ketones under reflux in polar aprotic solvents (e.g., dimethylformamide) with catalytic bases like K₂CO₃. Purification often employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

- Key Steps : Monitor reaction progress via TLC (silica GF₂₅₄ plates, UV visualization). Intermediate piperidine precursors may require sulfonation with methylsulfonyl chloride .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

- Analytical Methods :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies methylsulfonyl (δ ~3.1 ppm for S-CH₃) and piperidine ring protons (δ ~1.5–3.0 ppm). Aromatic protons from the phenyl group appear at δ ~7.2–7.6 ppm .

- FT-IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₅NO₃S: calc. 336.16) .

Q. What are the primary biological targets or activities reported for structurally related compounds?

- Findings : Piperidine-containing butanones often exhibit antifungal or enzyme-modulating activity. For instance, highlights fungicidal properties in analogs with thiazole-piperidine motifs. The methylsulfonyl group may enhance solubility and target binding via sulfonyl-protein interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of 4-(methylsulfonyl)piperidine with 2-phenylbutan-1-one intermediates?

- Experimental Design :

- Solvent Optimization : Test polar aprotic solvents (DMF, acetonitrile) vs. dichloromethane. notes DMF improves nucleophilicity of piperidine derivatives.

- Catalyst Screening : Evaluate bases (K₂CO₃, Cs₂CO₃) or phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

- Temperature Control : Reactions at 80–100°C under nitrogen often yield >70% conversion (cf. ).

- Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., molar ratio, solvent volume) .

Q. How to resolve contradictions in reported NMR chemical shifts for the methylsulfonyl-piperidine moiety?

- Case Study : Discrepancies in δ values for S-CH₃ protons (e.g., δ 3.05 vs. 3.12 ppm) may arise from solvent polarity or pH.

- Methodology :

- Standardize solvents (e.g., DMSO-d₆ for hygroscopic compounds).

- Compare with analogs in and , where methylsulfonyl shifts are solvent-dependent .

- Use 2D NMR (HSQC, HMBC) to confirm assignments .

Q. What structure-activity relationship (SAR) strategies improve the compound's pharmacokinetic profile?

- Approach :

- Substituent Modification : Replace phenyl with fluorophenyl () to enhance metabolic stability.

- Prodrug Design : Introduce hydroxyl groups (e.g., 4-hydroxypiperidine in ) for glucuronidation .

- In Silico Tools : Molecular docking (AutoDock Vina) predicts interactions with cytochrome P450 enzymes to reduce clearance .

Q. How does the methylsulfonyl group influence binding to fungal CYP51 (a target in antifungal studies)?

- Hypothesis : The sulfonyl group may hydrogen-bond to heme-coordinating residues.

- Methods :

- Enzyme Assays : Test inhibition of Candida albicans CYP51 using lanosterol demethylation assays (UV-Vis monitoring at 450 nm) .

- Crystallography : Co-crystallize analogs with CYP51 (PDB ID 5TZ1) to map binding modes .

Methodological Notes

- Contradictory Data : When HPLC purity results conflict (e.g., 95% vs. 98%), cross-validate using orthogonal methods (HPLC-MS, capillary electrophoresis) and reference ’s buffer system (pH 4.6 sodium acetate/1-octanesulfonate) .

- Scale-Up Challenges : Pilot-scale synthesis may require switching from column chromatography to fractional crystallization ( ’s ethylenedioxybutane analogs used recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.